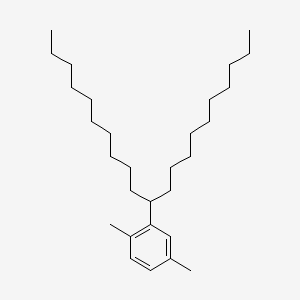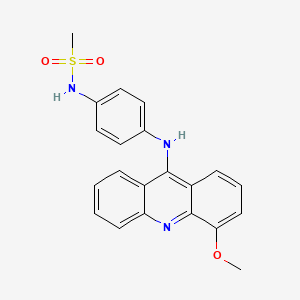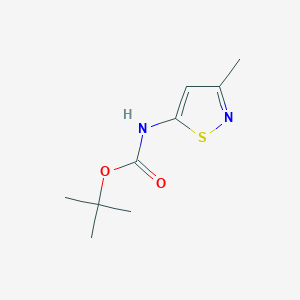
11-(2,5-Xylyl)heneicosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2,5-Xylyl)heneicosane is an organic compound with the molecular formula C29H52. It is also known as 2-(11-Henicosanyl)-1,4-dimethylbenzene. This compound is characterized by a long hydrocarbon chain attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. It is a member of the alkylbenzene family and is known for its unique structural properties .
準備方法
The synthesis of 11-(2,5-Xylyl)heneicosane typically involves a multi-step process. One common method includes the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
11-(2,5-Xylyl)heneicosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions typically involve the addition of hydrogen to the benzene ring or the hydrocarbon chain, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
11-(2,5-Xylyl)heneicosane has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Research has explored its role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 11-(2,5-Xylyl)heneicosane involves its interaction with molecular targets such as enzymes and receptors. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The benzene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms .
類似化合物との比較
11-(2,5-Xylyl)heneicosane can be compared with other alkylbenzenes, such as:
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
n-Heneicosane: A straight-chain hydrocarbon without the benzene ring.
The uniqueness of this compound lies in its combination of a long hydrocarbon chain and a substituted benzene ring, which imparts distinct physical and chemical properties .
特性
CAS番号 |
55373-91-6 |
|---|---|
分子式 |
C29H52 |
分子量 |
400.7 g/mol |
IUPAC名 |
2-henicosan-11-yl-1,4-dimethylbenzene |
InChI |
InChI=1S/C29H52/c1-5-7-9-11-13-15-17-19-21-28(29-25-26(3)23-24-27(29)4)22-20-18-16-14-12-10-8-6-2/h23-25,28H,5-22H2,1-4H3 |
InChIキー |
XDZKZNNMWLIULQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1=C(C=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)


![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)


![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
